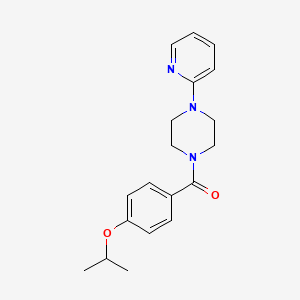
1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPP is a piperazine derivative that has been studied extensively for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine acts as a dopamine D2 receptor antagonist by blocking the binding of dopamine to the receptor. This results in a decrease in dopamine neurotransmission, which is associated with the symptoms of schizophrenia. This compound also acts as a serotonin 5-HT1A receptor agonist, which increases the release of serotonin. This is associated with the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which are associated with neuroinflammation and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its specificity for dopamine D2 and serotonin 5-HT1A receptors. This allows researchers to study the effects of these receptors on various physiological and behavioral processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine. One direction is to study its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to understand the long-term effects of this compound on the brain and the potential for tolerance and dependence.
Synthesemethoden
The synthesis method of 1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 4-isopropoxybenzoyl chloride with 2-pyridinylpiperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential therapeutic applications in various diseases such as schizophrenia, depression, anxiety, and Parkinson's disease. This compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has been shown to have antipsychotic, antidepressant, anxiolytic, and neuroprotective effects in animal models.
Eigenschaften
IUPAC Name |
(4-propan-2-yloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15(2)24-17-8-6-16(7-9-17)19(23)22-13-11-21(12-14-22)18-5-3-4-10-20-18/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHRHXUVILURTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[3-(4-fluorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5370513.png)
![2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol](/img/structure/B5370521.png)
![1-{3-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5370535.png)
![N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide](/img/structure/B5370541.png)
![methyl N-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B5370553.png)
![N,N-dimethyl-7-[(1-methylcyclopropyl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370559.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5370561.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370580.png)
![methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate](/img/structure/B5370581.png)
![(hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid](/img/structure/B5370589.png)
![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5370596.png)
![N-cyclopropyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5370598.png)

![1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5370611.png)